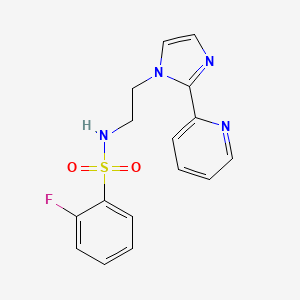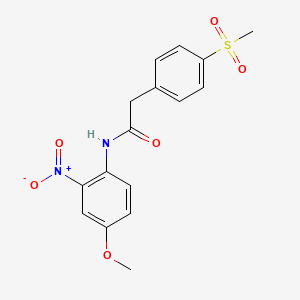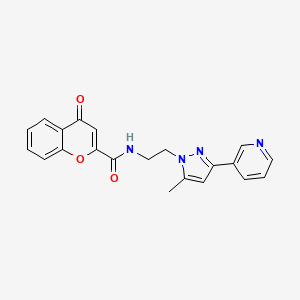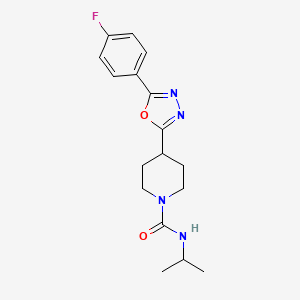![molecular formula C22H18FN3O2S2 B2934954 (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1324326-16-0](/img/structure/B2934954.png)
(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic compound . It is a white powder with a melting point of 85–87°C .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The yield of the final product is reported to be 90% . The synthesis process involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also shows peaks at different chemical shifts, indicating the presence of different types of carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provide information about the types of protons and carbon atoms present in the molecule .科学的研究の応用
Antiproliferative Activity and Structural Characterization
One study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle similar in structure to the compound of interest. The compound was evaluated for its antiproliferative activity, suggesting its potential application in cancer research. Structural characterization was achieved using various spectroscopic techniques, and the stability of the molecule was assessed through inter and intra-molecular hydrogen bonds analysis (Benaka Prasad et al., 2018).
Potential as Atypical Antipsychotic Agents
Another research area involves the synthesis of conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities. These compounds, including structures analogous to the chemical , were evaluated as atypical antipsychotic agents. The study encompassed in vitro and in vivo assays to assess the antipsychotic potential and the risk of inducing extrapyramidal side effects (Raviña et al., 1999).
Design and Synthesis for Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing a structural motif similar to the compound , were designed, synthesized, and evaluated for their in vitro antituberculosis activity. This highlights the compound's relevance in developing new therapeutics against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anticonvulsant and Sodium Channel Blocking Properties
Research into novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone compounds, including structures akin to the compound , has demonstrated significant anticonvulsant activities. These findings suggest potential applications in epilepsy treatment and understanding the mechanisms underlying sodium channel modulation (Malik & Khan, 2014).
Antimicrobial Applications
Studies have also explored the antimicrobial activity of pyridine derivatives that share structural characteristics with the compound of interest. These compounds were synthesized and showed variable and modest activity against bacteria and fungi, indicating potential applications in combating infectious diseases (Patel et al., 2011).
将来の方向性
特性
IUPAC Name |
[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c23-15-6-7-17-19(12-15)30-22(25-17)28-16-8-10-26(11-9-16)21(27)18-13-29-20(24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEWACTZFDJACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)
![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)
![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)


![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)